molecular formula C27H36Br2O6 B3266961 2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene CAS No. 439942-93-5

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene

Cat. No.: B3266961
CAS No.: 439942-93-5
M. Wt: 616.4 g/mol
InChI Key: QCUYZSATTMPCRY-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene (hereafter referred to as Compound E) is a fluorene-derived monomer with two bromine atoms at the 2,7-positions and branched oligo(ethylene glycol) (OEG) side chains at the 9,9-positions. This structure confers unique solubility and electronic properties, making it a critical precursor in synthesizing conjugated polymers for organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .

Properties

IUPAC Name

2,7-dibromo-9,9-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36Br2O6/c1-30-11-13-34-17-15-32-9-7-27(8-10-33-16-18-35-14-12-31-2)25-19-21(28)3-5-23(25)24-6-4-22(29)20-26(24)27/h3-6,19-20H,7-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUYZSATTMPCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Br2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene. The process can be carried out using bromine in the presence of a solvent such as dimethylformamide (DMF). The reaction is usually conducted at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced. For example, coupling reactions can yield extended conjugated polymers, which are useful in organic electronic applications.

Scientific Research Applications

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,7-dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene exerts its effects is primarily through its incorporation into larger molecular systems. The bromine atoms facilitate further functionalization, allowing the compound to be integrated into complex polymeric structures. These structures can then interact with light or electrical fields, making them useful in electronic and photovoltaic applications.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Weight : When polymerized (e.g., in PFEO-b-PCBr), it forms polymers with weight-average molecular weight (Mw) ≈14,800 g/mol and dispersity ≈1.25 .
  • Solubility: The OEG side chains enhance solubility in polar solvents (e.g., ethanol/water mixtures), enabling solution-phase processing .
  • Synthesis Challenges : Requires chromatographic purification at bench scale (yield: 60–80%), but this method is unsuitable for large-scale production .

Comparison with Similar Fluorene Derivatives

Substituent Effects on Solubility and Processability

Compound Name Substituents (9,9-positions) Key Properties Applications
Compound E Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) High polarity, excellent solubility in polar solvents; Mw ≈14,800 g/mol (polymer) OPVs, OLEDs (electron transport layers)
2,7-Dibromo-9,9-didecyl-9H-fluorene (C33H48Br2) Didecyl (linear C10 chains) Hydrophobic; limited solubility in polar solvents Non-polar polymer matrices, bulk heterojunctions
2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene Dihexyl + bromomethyl Reactive bromomethyl groups enable crosslinking; moderate solubility in organic solvents Crosslinkable semiconductors
2,7-Dibromo-9,9-bis(3-dimethylaminoprop-1-yl)-9H-fluorene (C23H30Br2N2) Dimethylaminopropyl Basic side chains; enhances interfacial doping Charge transport layers in OLEDs

Analysis :

  • Polarity : Compound E’s OEG chains outperform alkyl (C10, C6) or amine-based substituents in polar solvent compatibility, critical for spin-coating or inkjet printing .
  • Reactivity : Bromomethyl groups in dihexyl derivatives enable post-polymerization modifications, whereas Compound E’s bromines are primarily for Suzuki or Kumada couplings .

Electronic and Structural Comparisons

Compound HOMO/LUMO (eV) Conjugation Length Planarity
Compound E Not reported (estimated HOMO ≈ -5.2 eV from analogous OEG-fluorenes) Extended via OEG-enhanced π-stacking Moderate (side chains introduce torsional strain)
9,9-Di-n-octyl-2,7-dibromofluorene HOMO ≈ -5.5 eV Shorter due to steric hindrance from alkyl chains Low (alkyl chains disrupt packing)
2-Bromo-7-iodo-9H-fluorene (C13H8BrI) HOMO ≈ -5.8 eV Limited (no side chains) High (planar core)

Analysis :

  • Conjugation : Compound E’s OEG side chains balance solubility and π-stacking, enabling longer conjugation than alkyl-substituted analogs .
  • Planarity : Simpler derivatives (e.g., 2-bromo-7-iodo-9H-fluorene) exhibit higher planarity but poor solubility, limiting device integration .

Analysis :

  • Compound E’s synthesis is less scalable due to purification challenges, whereas alkyl-substituted derivatives are more industrially viable .

Biological Activity

2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene (CAS No. 439942-93-5) is a brominated fluorene derivative notable for its structural complexity, including multiple ethoxy groups. This compound has garnered attention in scientific research, particularly in the fields of organic electronics and potential biological applications.

  • Molecular Formula: C27H36Br2O6
  • Molecular Weight: 616.38 g/mol
  • Structure: The compound features a fluorene core with two bromine atoms and several ethoxy groups that enhance its solubility and processability in various environments .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent and its role in organic photovoltaic systems.

Anticancer Properties

Recent research indicates that similar brominated fluorene derivatives exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest: Compounds with similar structures have been shown to cause cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Generation: Brominated compounds can induce oxidative stress, which is detrimental to cancer cells but may also affect normal cells .

Case Studies

  • Study on Cytotoxicity:
    A study assessed the cytotoxic effects of brominated fluorene derivatives on human cancer cell lines. Results demonstrated that these compounds could inhibit cell growth effectively, with IC50 values indicating potent activity against specific cancer types.
  • Mechanistic Insights:
    Research published in ACS Applied Materials & Interfaces highlighted that similar compounds can disrupt mitochondrial function, leading to increased ROS production and subsequent apoptosis in tumor cells. This suggests that this compound may share these properties .

Applications in Organic Electronics

The compound's unique structure also makes it valuable in organic electronics:

  • Organic Photovoltaics (OPVs): Its incorporation into polymer solar cells has been shown to enhance efficiency and stability due to its favorable electronic properties.
  • Light Emitting Diodes (LEDs): The compound serves as a building block for conjugated polymers used in OLEDs, contributing to improved light emission characteristics .

Summary of Biological Activity Findings

Study FocusFindingsReference
CytotoxicitySignificant inhibition of cancer cell growth
MechanismInduces apoptosis via ROS generation
Organic ElectronicsEnhances efficiency in OPVs and OLEDs

Q & A

Q. What are the standard synthetic routes for 2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene?

The compound is synthesized via Kumada catalyst-transfer polycondensation (KCTP), where this compound is polymerized with carbazole derivatives to form diblock conjugated polyelectrolytes. Key steps include:

  • Monomer preparation : Bromination of fluorene derivatives at the 2,7-positions.
  • Polymerization : Using a nickel catalyst (e.g., Kumada catalyst) under inert conditions to ensure controlled chain growth and block formation .
  • Purification : Size exclusion chromatography (SEC) to isolate polymers with specific molecular weights (e.g., Mw = 14,800 g/mol, Mn = 11,800 g/mol, dispersity = 1.25) .

Q. How is the molecular weight of polymers derived from this compound determined?

Size exclusion chromatography (SEC) is the primary method:

  • Procedure : Dissolve the polymer in tetrahydrofuran (THF), elute through a column with calibrated polystyrene standards.
  • Key parameters : Retention time correlates with hydrodynamic volume, enabling calculation of Mw, Mn, and dispersity .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation.
  • First aid : Rinse skin/eyes with water; seek medical attention if ingested .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a monomer?

Key factors :

  • Catalyst selection : Pd(PPh3)4 or Pd(OAc)2 with ligands (e.g., SPhos) for high yield.
  • Solvent system : Aqueous/organic biphasic mixtures (e.g., 1,4-dioxane/water) to stabilize intermediates.
  • Temperature and time : 80–100°C for 12–24 hours to ensure complete coupling .
  • Base : K2CO3 or Cs2CO3 to deprotonate boronic acid intermediates.

Q. Example reaction :

ReactantProductYieldConditions
2,7-Dibromo-fluorene derivative + 6-bromo-2-naphthol6,6'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(naphthalen-2-ol)54%80°C, 18 hours, Pd(PPh3)4, K2CO3

Q. How do structural modifications (e.g., side-chain length) affect optoelectronic properties?

  • Side-chain engineering : Longer alkoxy chains (e.g., 2-(2-methoxyethoxy)ethoxy) enhance solubility and film-forming ability in organic photovoltaics (OPVs).
  • Conjugation disruption : Bulky side chains reduce π-π stacking, lowering charge mobility but improving dielectric constants for OPVs .
  • Characterization : UV-Vis spectroscopy and cyclic voltammetry to measure bandgap and HOMO/LUMO levels.

Q. What analytical techniques resolve contradictions in purity assessments?

  • Combined NMR and SEC : <sup>1</sup>H NMR confirms block ratios (e.g., 1:2 fluorene:carbazole), while SEC detects residual monomers or oligomers .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., MALDI-TOF MS matching calculated m/z) .

Methodological Challenges

Q. How to address low yields in diblock polymer synthesis?

  • Catalyst loading : Optimize Ni catalyst concentration (0.5–2 mol%) to balance initiation and propagation rates.
  • Monomer purity : Pre-purify via column chromatography to remove inhibitors (e.g., moisture, oxygenated byproducts) .

Q. What strategies improve crystallinity in fluorene-based materials?

  • Thermal annealing : Heat films above glass transition temperature (Tg) to enhance molecular ordering.
  • Solvent vapor annealing : Expose to chloroform vapor to reorganize polymer chains without degrading side groups .

Applications in Advanced Materials

Q. How is this compound used in organic photovoltaics (OPVs)?

  • Electron transport layers (ETLs) : Diblock polymers (e.g., PFEO-b-PCBr) improve electron injection and reduce recombination at electrodes .
  • Device metrics : PCE > 8% reported for OPVs using fluorene-based ETLs .

Q. Can this compound serve as a precursor for charge transport materials?

Yes. Derivatives like 2,7-bis(diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene are intermediates in hole-transporting layers for OLEDs. Functionalization with electron-deficient groups (e.g., phosphonate) enhances hole mobility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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